![molecular formula C16H20N4O2S2 B4631879 methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)
methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with key precursors such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and related pyrazole derivatives. These precursors can undergo reactions with arylidenemalononitriles, α,β-acetylenic esters, and ketones to form a variety of derivatives through Michael addition or cyclization reactions. For instance, reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with arylidenemalononitriles yield benzothieno[2,3-d]pyrimidine derivatives as mixtures of E,Z-isomers, highlighting the versatility and complexity of synthetic routes that could be adapted for the synthesis of the target compound (Youssef, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with intra- and intermolecular N-H···O hydrogen bonds stabilizing the crystal structure (Vasu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving the tetrahydrobenzo[b]thiophene core and related structures can lead to a wide range of products, depending on the reactants and conditions used. Reactions with carbon disulfide, thiourea, and phenylisocyanate, for instance, produce derivatives with diverse functional groups, illustrating the reactive versatility of the thiophene core and its potential in synthesizing the target compound (Youssef et al., 2005).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. These properties are influenced by the molecular structure, particularly by the arrangement of functional groups and the overall molecular geometry, which can be studied through crystallographic methods (Vasu et al., 2004).
Scientific Research Applications
Michael Addition Reactions
The Michael addition of active methylene compounds to thiophene derivatives, as described by Bakhouch et al. (2015), involves synthesizing a series of compounds through reactions with ethyl cyanoacetate and malononitrile. These reactions are catalyzed by piperidine in ethanol, leading to compounds with potential applications in organic synthesis and medicinal chemistry due to their unique structures and functional groups (Bakhouch et al., 2015).
One-Pot Synthesis Strategies
Sahu et al. (2015) reported a simple, efficient, and economical synthesis of tetrasubstituted thiophenes using a one-pot multicomponent protocol. The methodology involves the reaction of methyl thioglycolate with aryl derivatives, highlighting the versatility of thiophene derivatives in synthesizing complex heterocyclic structures with potential for further functionalization (Sahu et al., 2015).
Structural Studies
Vasu et al. (2004) examined the crystal structure of a similar thiophene derivative, providing valuable information on the molecular geometry, hydrogen bonding, and the overall 3D arrangement of molecules. Such structural insights are crucial for understanding the reactivity and potential applications of thiophene derivatives in material science and molecular engineering (Vasu et al., 2004).
Novel Transformations and Synthesis
Novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, as explored by Pokhodylo et al. (2010), can lead to the synthesis of new heterocyclic compounds. These findings demonstrate the thiophene core's adaptability in creating diverse chemical structures with potential applications in drug development and synthetic chemistry (Pokhodylo et al., 2010).
Synthesis of Azo Dyes
Sabnis and Rangnekar (1989) investigated the synthesis of azo benzo[b]thiophene derivatives from thiophene-based amino compounds. The resulting azo dyes, characterized by their spectral properties, exhibit good coloration and fastness on polyester, indicating the potential use of thiophene derivatives in the dye and textile industries (Sabnis & Rangnekar, 1989).
properties
IUPAC Name |
methyl 2-[(1-methylpyrazol-3-yl)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-20-9-8-12(19-20)17-16(23)18-14-13(15(21)22-2)10-6-4-3-5-7-11(10)24-14/h8-9H,3-7H2,1-2H3,(H2,17,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZFWHWZQGVPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=C(C3=C(S2)CCCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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